molecular formula C27H22FN5O2 B2869701 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide CAS No. 1110978-36-3

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide

Katalognummer: B2869701
CAS-Nummer: 1110978-36-3
Molekulargewicht: 467.504
InChI-Schlüssel: XGYCTCKSVMQGOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups including an oxadiazole ring, an imidazole ring, a benzamide group, and a fluorophenyl group . These groups are common in many pharmaceutical compounds and could potentially give this compound a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxadiazole ring could potentially be opened under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Radiotracer Development for Clinical Diagnostics

Phase 1 Evaluation of Radiotracers : A study focused on evaluating the safety, dosimetry, and characteristics of a specific radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), highlighting its potential in diagnosing and understanding various diseases, including multiple sclerosis. This research underscores the importance of developing novel compounds for clinical diagnostics, particularly in imaging techniques like PET scans, which are crucial for diagnosing inflammatory diseases (M. Brier et al., 2022).

Understanding Drug Metabolism

Disposition and Metabolism Studies : Another aspect of scientific research applications involves studying the disposition and metabolism of compounds in humans. For example, research on SB-649868, a novel orexin receptor antagonist, provides insights into how drugs are metabolized and eliminated in the human body, offering crucial information for drug development and therapeutic applications (C. Renzulli et al., 2011).

Evaluation of Cellular Proliferation in Tumors

Assessment of Cellular Proliferation : The development and evaluation of compounds like 18F-ISO-1 for PET imaging in patients with malignant neoplasms is another critical area of research. This study illustrates how new compounds can be utilized to assess tumor proliferation, providing valuable insights for cancer diagnosis and the effectiveness of treatments (F. Dehdashti et al., 2013).

Scavenging Reactive Compounds

Metformin and Methylglyoxal : Research into how drugs like metformin can scavenge reactive compounds such as methylglyoxal highlights the potential therapeutic benefits beyond their primary use. This study demonstrates the chemical interactions between metformin and methylglyoxal, leading to the formation of a novel imidazolinone metabolite in humans, which could have implications for reducing diabetic complications (O. Kinsky et al., 2016).

Zukünftige Richtungen

Future research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, potential biological activities, and safety profile. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Eigenschaften

IUPAC Name

N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O2/c1-17-3-6-21(13-18(17)2)26(34)30-23-11-4-19(5-12-23)14-33-15-24(29-16-33)27-31-25(32-35-27)20-7-9-22(28)10-8-20/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYCTCKSVMQGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.